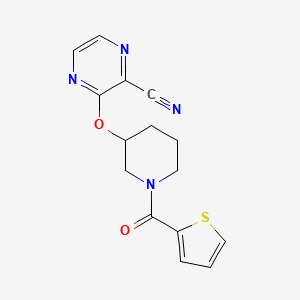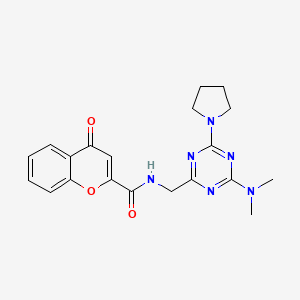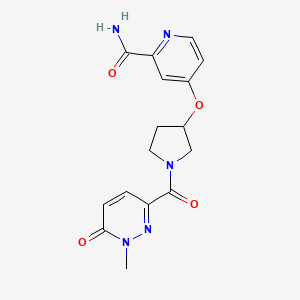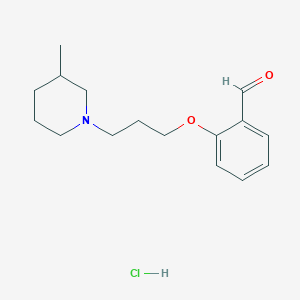
3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" appears to be a novel molecule with potential biological activity, given its structural components such as the thiophene ring, piperidine moiety, and pyrazine carbonitrile group. These structural motifs are often found in compounds with various pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been reported using multi-component reactions. For instance, a novel pyridine derivative was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature, yielding a 40% product . Similarly, another pyridine derivative was synthesized from benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate in a one-step reaction . These methods suggest that the synthesis of "this compound" could potentially be achieved through a multi-component reaction involving a thiophene derivative, a piperidine derivative, and a suitable carbonitrile.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for determining the structure of novel compounds and confirming the presence of specific functional groups and the overall molecular architecture.
Chemical Reactions Analysis
The related compounds have been used as precursors for further chemical transformations. For example, a pyridine derivative was reacted with hydrazine hydrate to obtain a hydrazinocarbonyl derivative . This indicates that the compound may also undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide insights. The solubility, melting point, and stability of such compounds can be influenced by the presence of the piperidine and thiophene rings, as well as the pyrazine carbonitrile group. These properties are important for the practical application and handling of the compound.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Innovative synthesis techniques have been developed for compounds similar to 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, highlighting the potential for efficient production and application in various fields. For instance, Sil, Sharon, Maulik, and Ram (2004) detailed a concise synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction, which is a method that could potentially apply to the synthesis of similar compounds (Sil, Sharon, Maulik, & Ram, 2004).
Crystal Structure Analysis : Studies have also been conducted on the molecular and crystal structure of compounds related to this compound, providing insights into their chemical properties and potential applications. For example, Jansone, Belyakov, Fleisher, Leite, and Lukevics (2007) examined the crystal structure of similar compounds, which can aid in understanding the physical and chemical characteristics of these compounds (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).
Potential Applications
Antimicrobial and Anticancer Properties : Some studies have indicated that compounds structurally related to this compound exhibit antimicrobial and anticancer activities. Elewa, Abdelhamid, Hamed, and Mansour (2021) synthesized new pyridines and evaluated them for their antibacterial and antitumor activities (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Heterocyclic Compound Synthesis : The utility of these compounds in synthesizing diverse heterocyclic compounds, which are crucial in pharmaceuticals and materials science, has been a significant area of research. Fadda, Etman, El-Seidy, and Elattar (2012) demonstrated the use of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of these compounds in creating complex molecular structures (Fadda, Etman, El-Seidy, & Elattar, 2012).
Molecular Docking Studies : Advanced computational techniques like molecular docking have been employed to predict the interaction of these compounds with biological targets, which is crucial for drug design and discovery. Venkateshan, Priya, Muthu, Suresh, and Kumar (2019) conducted molecular docking studies on pyridine derivatives as potential inhibitors, indicating a method for assessing the biological activity of similar compounds (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).
作用機序
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction is known to involve oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The stability of organoboron compounds, which are highly valuable building blocks in organic synthesis, is known to be a significant factor in their pharmacokinetics .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
特性
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-9-12-14(18-6-5-17-12)21-11-3-1-7-19(10-11)15(20)13-4-2-8-22-13/h2,4-6,8,11H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPHUWJMYHMKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)

![2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile](/img/structure/B3006914.png)
![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)
![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)


![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)
![t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate](/img/structure/B3006925.png)

![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)
